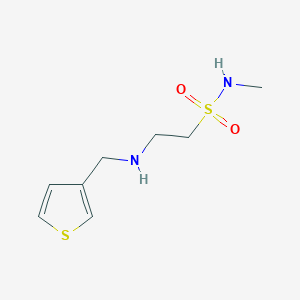![molecular formula C15H20N4O B7633475 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyridine derivative that has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience. In
Mécanisme D'action
The mechanism of action of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, and to affect the release of neurotransmitters in the brain. Its precise mechanism of action is still being investigated.
Biochemical and Physiological Effects:
6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and to modulate the activity of enzymes involved in various metabolic pathways. In vivo studies have shown that it can affect neurotransmitter release and synaptic plasticity in the brain, and may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are many potential future directions for research on 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its effects on protein-protein interactions and enzyme kinetics, which could have implications for drug design and development. Additionally, further studies could be conducted to elucidate its mechanism of action and to explore its potential applications in other scientific research fields.
Méthodes De Synthèse
The synthesis of 6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves the reaction of 2-cyanopyridine with 2-pyrrolidinemethanol in the presence of a base such as sodium hydride. The resulting intermediate is then treated with morpholine to yield the final product. This method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has been studied for its potential applications in a variety of scientific research fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool for studying protein-protein interactions and enzyme kinetics. In neuroscience, it has been studied for its effects on neurotransmitter release and synaptic plasticity.
Propriétés
IUPAC Name |
6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-11-13-3-1-5-15(17-13)19-6-2-4-14(19)12-18-7-9-20-10-8-18/h1,3,5,14H,2,4,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCHBOZHSKJXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC(=N2)C#N)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(5-methylthiophen-2-yl)methyl]morpholine](/img/structure/B7633394.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)


![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633456.png)
![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633464.png)
![N-[5-[(dimethylamino)methyl]-2-methylphenyl]-2,3-difluorobenzenesulfonamide](/img/structure/B7633469.png)
![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![4-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633501.png)
